
Pioglitazone hydrochloride
概要
説明
Pioglitazone Hydrochloride is a thiazolidinedione class compound used primarily as an antihyperglycemic agent. It is commonly prescribed as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus . The compound works by promoting insulin sensitivity and enhancing the uptake of blood glucose .
作用機序
ピオグリタゾン塩酸塩は、脂肪組織、骨格筋、肝臓などの標的組織におけるペルオキシソーム増殖因子活性化受容体γ(PPARγ)を選択的にアゴニストとして作用することで、その効果を発揮します 。 PPARγの活性化は、グルコースおよび脂質代謝に関与するインスリン応答性遺伝子の転写を増加させ、インスリン感受性とグルコースの取り込みの改善につながります .
類似化合物:
ロシグリタゾン: インスリン感受性作用が類似した別のチアゾリジンジオン。
トログリタゾン: 安全性上の懸念から市場から撤退した、より古いチアゾリジンジオン。
比較: ピオグリタゾン塩酸塩は、重度の肝毒性と関連付けられていたトログリタゾンなどの他のチアゾリジンジオンと比較して、比較的良好な安全性プロファイルを持つ点でユニークです 。 さらに、ピオグリタゾン塩酸塩は脂質プロファイルに有益な効果を示しており、2型糖尿病の管理におけるより好ましい選択肢となっています .
生化学分析
Biochemical Properties
Pioglitazone hydrochloride acts as a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor found in various tissues, including adipose tissue, skeletal muscle, and liver . Upon activation, PPARγ modulates the transcription of genes involved in glucose and lipid metabolism. This interaction enhances insulin sensitivity and promotes glucose uptake in target tissues . Additionally, this compound interacts with other biomolecules such as enzymes and proteins involved in metabolic pathways, further contributing to its antihyperglycemic effects .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In adipocytes, it promotes adipogenesis and enhances insulin sensitivity by increasing the expression of insulin-responsive genes . In skeletal muscle cells, this compound improves glucose uptake and utilization, thereby reducing blood glucose levels . Furthermore, it influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and modulates gene expression related to glucose and lipid metabolism . These cellular effects collectively contribute to the overall improvement in glycemic control observed in patients treated with this compound .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to and activation of PPARγ . This activation leads to the modulation of gene transcription, resulting in increased expression of insulin-responsive genes involved in glucose and lipid metabolism . This compound also exerts anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway and reducing the production of pro-inflammatory cytokines . Additionally, it enhances the expression of genes involved in fatty acid oxidation and decreases the expression of genes associated with lipogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under standard storage conditions, with minimal degradation . Long-term treatment with this compound has demonstrated sustained improvements in glycemic control and insulin sensitivity . Prolonged use may also lead to adverse effects such as weight gain and fluid retention . These temporal effects highlight the importance of monitoring patients regularly during this compound therapy.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low to moderate doses of this compound have been shown to improve insulin sensitivity and reduce hyperglycemia without significant adverse effects . High doses may lead to toxic effects, including hepatotoxicity and cardiovascular complications . These findings underscore the need for careful dose optimization to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its activation of PPARγ . This activation enhances glucose uptake and utilization in adipose tissue, skeletal muscle, and liver . Additionally, this compound modulates lipid metabolism by increasing fatty acid oxidation and reducing triglyceride synthesis . These metabolic effects contribute to the overall improvement in glycemic control and lipid profile observed in patients treated with this compound .
Transport and Distribution
This compound is well-absorbed after oral administration and is extensively distributed within the body . It binds to plasma proteins, primarily albumin, and is transported to various tissues, including adipose tissue, skeletal muscle, and liver . The distribution of this compound within these tissues facilitates its interaction with PPARγ and other target molecules, thereby exerting its therapeutic effects .
Subcellular Localization
At the subcellular level, this compound primarily localizes to the nucleus, where it binds to and activates PPARγ . This nuclear localization is essential for its role in modulating gene transcription and regulating metabolic processes . Additionally, this compound may also localize to other cellular compartments, such as the cytoplasm, where it interacts with various signaling molecules and enzymes involved in glucose and lipid metabolism .
準備方法
Synthetic Routes and Reaction Conditions: Pioglitazone Hydrochloride can be synthesized through a multi-step process involving the reaction of 2,4-thiazolidinedione with various reagents. One common method involves the reaction of 2,4-thiazolidinedione with 4-(2-(5-ethyl-2-pyridinyl)ethoxy)benzaldehyde in the presence of a base to form the intermediate, which is then converted to this compound through further reactions .
Industrial Production Methods: In industrial settings, this compound is often produced using solvent displacement methods. This involves dissolving this compound in a mixture of acetone and methanol, followed by the addition of chitosan and other surfactants to form nanoparticles .
化学反応の分析
反応の種類: ピオグリタゾン塩酸塩は、酸化、還元、置換反応など、様々な化学反応を起こします。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムは、ピオグリタゾン塩酸塩の酸化剤として一般的に使用されます.
還元: 水素化ホウ素ナトリウムは、温和な条件下でピオグリタゾン塩酸塩を還元するために使用できます。
置換: ハロゲン化反応は、臭素や塩素などのハロゲン化剤を使用して行うことができます。
主要な生成物: これらの反応から生成される主要な生成物には、ピオグリタゾン塩酸塩の様々な誘導体が含まれ、それらはさらに製薬用途に使用できます .
4. 科学研究の応用
ピオグリタゾン塩酸塩は、幅広い科学研究の応用を持っています。
科学的研究の応用
Diabetes Management
Primary Indication
Pioglitazone is indicated as an adjunct to diet and exercise for improving glycemic control in adults with type 2 diabetes mellitus. It can be used alone or in combination with other antidiabetic agents such as metformin or sulfonylureas when diet and exercise alone do not achieve adequate glycemic control .
Mechanism of Action
The drug works by:
- Increasing insulin sensitivity in adipose tissue, skeletal muscle, and liver.
- Reducing hepatic glucose production, thus lowering blood glucose levels without increasing insulin secretion from pancreatic beta cells .
Cardiovascular Benefits
Recent studies have highlighted pioglitazone's potential cardiovascular benefits:
- Cardioprotection : Pioglitazone has been associated with reduced cardiovascular risk factors, such as hypertension and dyslipidemia. It improves lipid profiles by increasing high-density lipoprotein (HDL) cholesterol and decreasing triglycerides .
- Heart Failure Risk : While pioglitazone may improve heart function in some patients, it carries a risk of fluid retention and heart failure exacerbation, particularly in those with pre-existing conditions .
Metabolic Syndrome and Non-Alcoholic Fatty Liver Disease (NAFLD)
Pioglitazone has shown promise in treating metabolic syndrome components:
- Non-Alcoholic Steatohepatitis (NASH) : Clinical evidence suggests that pioglitazone can improve liver histology in patients with NASH, reducing inflammation and fibrosis .
- Weight Redistribution : The drug aids in redistributing fat away from visceral areas, which is beneficial for metabolic health .
Other Potential Applications
Cancer Research
Emerging research indicates that pioglitazone may have effects on cancer biology:
- Bladder Cancer : Some studies have raised concerns about a potential link between pioglitazone use and bladder cancer risk; however, this association remains controversial and requires further investigation .
Longevity Studies
Recent animal studies have suggested that pioglitazone may extend lifespan by activating specific cellular pathways related to stress resistance and longevity, such as DAF-16/FOXO signaling pathways in Caenorhabditis elegans models .
Comprehensive Data Table
類似化合物との比較
Rosiglitazone: Another thiazolidinedione with similar insulin-sensitizing effects.
Troglitazone: An older thiazolidinedione that has been withdrawn from the market due to safety concerns.
Comparison: Pioglitazone Hydrochloride is unique in its relatively favorable safety profile compared to other thiazolidinediones like Troglitazone, which was associated with severe liver toxicity . Additionally, this compound has shown beneficial effects on lipid profiles, making it a preferred choice for managing type 2 diabetes mellitus .
生物活性
Pioglitazone hydrochloride is a thiazolidinedione (TZD) and a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). It is primarily used for the management of type 2 diabetes mellitus (T2DM) by improving insulin sensitivity and regulating glucose metabolism. This article explores its biological activity, mechanisms of action, and relevant clinical findings.
Pioglitazone enhances insulin sensitivity in target tissues such as adipose tissue, skeletal muscle, and liver. The activation of PPAR-γ leads to increased transcription of genes involved in glucose and lipid metabolism. Key actions include:
- Increased Insulin Sensitivity : By enhancing insulin-dependent glucose disposal and improving glucose homeostasis .
- Reduction in Hepatic Glucose Production : Pioglitazone decreases gluconeogenesis without increasing insulin secretion from pancreatic beta cells .
- Modulation of Lipid Metabolism : It influences lipid profiles by increasing high-density lipoprotein (HDL) cholesterol levels while reducing triglycerides .
Pharmacokinetics
The pharmacokinetic profile of pioglitazone is characterized by:
- Absorption : Peak serum concentrations occur within 2-4 hours post-administration, with steady-state concentrations achieved after 7 days of once-daily dosing .
- Distribution : The average volume of distribution is approximately 0.63 L/kg, with over 99% protein binding primarily to albumin .
- Metabolism : Pioglitazone is extensively metabolized by CYP2C8 and CYP3A4 isoenzymes, producing active metabolites M-IV and M-III, which are pharmacologically significant .
- Elimination : Approximately 15-30% is excreted unchanged in urine; the majority is eliminated via bile or feces .
Case Studies and Clinical Trials
-
NASH Improvement :
- A study involving patients with nonalcoholic steatohepatitis (NASH) showed that 58% of those treated with pioglitazone achieved significant histological improvement without worsening fibrosis .
- The treatment resulted in a reduction in hepatic triglyceride content from 19% to 7% (P < 0.001) and improved fibrosis scores (P = 0.039) .
- Cardiovascular Risk Factors :
- Antibacterial Activity :
Safety Profile
While pioglitazone has shown numerous benefits, it has been associated with certain risks:
- Bladder Cancer Concerns : Epidemiological studies have suggested a potential link between pioglitazone use and bladder cancer; however, findings indicate that the risk remains low and not statistically significant compared to placebo controls .
Summary Table of Biological Activities
特性
IUPAC Name |
5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S.ClH/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17;/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUUBYQTCDQWRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044203 | |
Record name | Pioglitazone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49681546 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
112529-15-4 | |
Record name | Pioglitazone hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112529-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pioglitazone hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112529154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pioglitazone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-5-{p-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2,4-thiazolidinedione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIOGLITAZONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQT35NPK6C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。